molecular formula C7H6N4O3 B13029659 5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid

5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Cat. No.: B13029659
M. Wt: 194.15 g/mol
InChI Key: JFIQFDAEGGCUAL-UHFFFAOYSA-N
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Description

5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a high-quality chemical building block designed for medicinal chemistry and drug discovery research. This compound features a pyrazolopyrimidine core, a privileged scaffold recognized for its diverse biological activities and significance in designing targeted therapies . Pyrazolopyrimidines are extensively investigated as potent inhibitors of protein kinases, which are key regulators in cellular signaling and prominent therapeutic targets in oncology . Researchers utilize this specific carboxylic acid-functionalized derivative as a key intermediate for the synthesis of more complex molecules. Its structure allows for further derivatization, particularly through the carboxylic acid group, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various enzymatic targets . The framework is analogous to other pyrazolopyrimidine derivatives that have been explored for their utility in treating viral diseases, highlighting the potential broad applicability of this chemical series . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate care and utilize it within the confines of applicable laboratory safety regulations.

Properties

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

IUPAC Name

5-methyl-7-oxo-2,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C7H6N4O3/c1-2-8-3-4(6(12)9-2)10-11-5(3)7(13)14/h1H3,(H,10,11)(H,13,14)(H,8,9,12)

InChI Key

JFIQFDAEGGCUAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(NN=C2C(=O)N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with formamide, followed by cyclization to form the pyrazolo[4,3-d]pyrimidine core . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

5-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

The compound 5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a member of the pyrazolopyrimidine family, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore the applications of this compound, focusing on its biological activities, synthesis methods, and potential therapeutic uses.

Antimicrobial Properties

Research indicates that 5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve interference with bacterial DNA synthesis or metabolic pathways.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in preclinical studies. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Further research is needed to elucidate its mechanisms of action and efficacy in various cancer models.

Lead Compound for Drug Design

Due to its diverse biological activities, 5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid serves as a lead compound for the development of novel therapeutics. Medicinal chemists are exploring derivatives of this structure to enhance potency and selectivity against specific targets.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited potent activity against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option.
  • Anti-inflammatory Research : In vitro experiments showed that the compound reduced TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses.
  • Cancer Research : In a recent study, analogs of 5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine were tested against various cancer cell lines, revealing promising cytotoxic effects that warrant further investigation.

Mechanism of Action

The mechanism of action of 5-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition occurs through binding to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs. This makes it a valuable compound in the development of targeted cancer therapies .

Biological Activity

5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources of scientific literature.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₈H₇N₃O₃
  • Molecular Weight : 179.16 g/mol
  • CAS Number : 1087060

The structure features a pyrazolo-pyrimidine core, which is known for various biological activities, including kinase inhibition and anti-cancer properties.

Anticancer Properties

Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines exhibit potent anticancer activity. For instance, compounds similar to 5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to the suppression of tumor growth in various cancer types, including breast and lung cancers .

The mechanism underlying the anticancer activity involves the selective inhibition of CDK enzymes. This inhibition disrupts the phosphorylation processes necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. For example, studies have demonstrated that certain pyrazolo[4,3-d]pyrimidine derivatives effectively induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

The biological activity of 5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid can be influenced by various substituents on its structure. Research has shown that modifications at specific positions can enhance potency and selectivity towards target kinases. For instance:

Substituent PositionModification TypeEffect on Activity
3Methyl or Ethyl groupIncreased binding affinity
5Halogen substitutionEnhanced selectivity for CDKs

These findings suggest that careful optimization of substituents can lead to more effective therapeutic agents.

In Vitro Studies

In vitro studies have demonstrated that 5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported IC₅₀ values in the low micromolar range for breast cancer cells, indicating potent anti-proliferative effects .

In Vivo Studies

Animal models have also been utilized to assess the efficacy of this compound. In a mouse model of lung cancer, administration of pyrazolo[4,3-d]pyrimidine derivatives resulted in a notable reduction in tumor size compared to control groups. These studies support the potential for clinical applications in oncology .

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